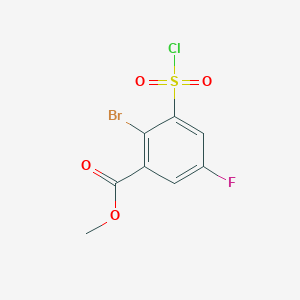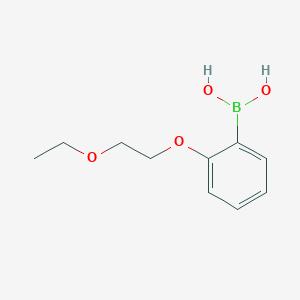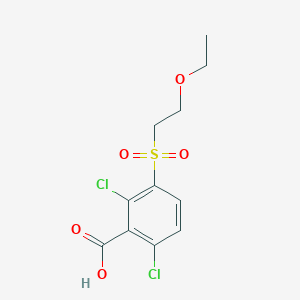
2,2-Difluoro-2-phenoxyacetic acid
説明
“2,2-Difluoro-2-phenoxyacetic Acid” is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of trifluoromethyl ethers .
Synthesis Analysis
While specific synthesis methods for “2,2-Difluoro-2-phenoxyacetic Acid” were not found, it is known that 2′-fluoro modified nucleic acids can be synthesized using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-phenoxyacetic Acid” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-2-phenoxyacetic Acid” include a molecular weight of 188.13 . Other specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
1. Electrocatalytic Reductive Dehalogenation
A study by Tsyganok, Yamanaka, and Otsuka (1998) explored the electrocatalytic reductive dehalogenation of 2,4-dichlorophenoxyacetic acid to phenoxyacetic acid. This process was significant in enhancing the electrocatalytic activity towards 2,4-D dechlorination, suggesting potential applications in environmental remediation and chemical synthesis (Tsyganok, Yamanaka, & Otsuka, 1998).
2. Fluorescent pH Probes
Baruah et al. (2005) synthesized new 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits, which show large fluorescent enhancement in acidic solutions. These compounds can be used as fluorescent pH probes in aqueous solutions, highlighting their potential in biological and chemical sensing applications (Baruah et al., 2005).
3. Membrane Bioreactor Technology
A study by Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for the treatment of 2,4-dichlorophenoxyacetic acid (2,4-D), mecoprop, and dicamba. This technology demonstrated an efficient method for breaking down toxic phenoxyacetic and benzoic acid herbicides, suggesting its application in environmental management and wastewater treatment (Ghoshdastidar & Tong, 2013).
4. Intracellular Calcium Measurements
Smith et al. (1983) discussed the use of symmetrically substituted difluoro derivatives of bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid for 19F NMR chemical shift measurements of divalent cations. This application is crucial in the field of biochemistry for monitoring intracellular calcium levels (Smith et al., 1983).
5. Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) reported the use of 2,2-difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid in the synthesis of difluorinated pseudopeptides. This highlights its potential in the field of medicinal chemistry and drug development (Gouge, Jubault, & Quirion, 2004).
6. Electroreductive Defluorination
Uneyama, Mizutani, Maeda, and Kato (1999) explored the electroreductive defluorination of trifluoromethyl ketones and trifluoroacetic acid derivatives. This process is critical in organic synthesis, particularly in the preparation of difluoroenol silyl ethers and difluoroketene silyl acetals (Uneyama et al., 1999).
特性
IUPAC Name |
2,2-difluoro-2-phenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10,7(11)12)13-6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVLQNJSPASFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenoxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)


amine](/img/structure/B1418534.png)
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)





